Cabazitaxel N-1

Description

Properties

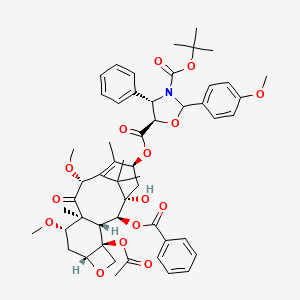

Molecular Formula |

C53H63NO15 |

|---|---|

Molecular Weight |

954.1 g/mol |

IUPAC Name |

5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |

InChI |

InChI=1S/C53H63NO15/c1-29-35(65-47(58)41-39(31-18-14-12-15-19-31)54(48(59)69-49(3,4)5)45(66-41)32-22-24-34(61-9)25-23-32)27-53(60)44(67-46(57)33-20-16-13-17-21-33)42-51(8,43(56)40(63-11)38(29)50(53,6)7)36(62-10)26-37-52(42,28-64-37)68-30(2)55/h12-25,35-37,39-42,44-45,60H,26-28H2,1-11H3/t35-,36-,37+,39-,40+,41+,42-,44-,45?,51+,52-,53+/m0/s1 |

InChI Key |

JWINQNOFPOPSDF-BUPOHIIBSA-N |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]5[C@@H](N(C(O5)C6=CC=C(C=C6)OC)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)OC)C)OC |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)C6=CC=C(C=C6)OC)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)OC)C)OC |

Origin of Product |

United States |

Preparation Methods

Selective Methylation of 10-Deacetylbaccatin III

The critical step in preparing this compound involves the selective methylation of 10-deacetylbaccatin III to form the intermediate 7,10-dimethoxy-10-deacetylbaccatin III. This reaction is conducted under alkali conditions with high selectivity and yield.

| Parameter | Details |

|---|---|

| Starting material | 10-Deacetylbaccatin III |

| Methylating reagents | Trifluoromethanesulfonic acid methyl ester, methyl fluorosulfonate, or methyl mesylate |

| Alkali base | Sodium hydride, potassium hydride, n-butyl lithium, sodium hexamethyldisilazide (LHMDS), etc. |

| Solvent | Tetrahydrofuran (THF), dioxane, or glycol dimethyl ether |

| Reaction temperature | -80 °C to -20 °C (preferably -70 °C to -60 °C) |

| Molar ratios | 10-Deacetylbaccatin III : methylating reagent = 1 : 2–3 |

| 10-Deacetylbaccatin III : alkali = 1 : 2–4 | |

| Yield | Approximately 90% |

The methylation selectively targets the hydroxyl groups at C-7 and C-10 positions due to the steric and electronic environment, minimizing methylation at C-13 hydroxyl. This selectivity is crucial for achieving high yield and purity of the intermediate, facilitating downstream synthesis steps.

Condensation with Docetaxel Side Chain

Following the methylation, the intermediate undergoes condensation with a side chain derived from docetaxel to form a condensation product.

| Parameter | Details |

|---|---|

| Reactants | 7,10-Dimethoxy-10-deacetylbaccatin III (Intermediate) and docetaxel side chain |

| Alkali base | Same as methylation step (e.g., sodium hydride, potassium hydride, LHMDS) |

| Solvent | THF, dioxane, or glycol dimethyl ether |

| Reaction temperature | -20 °C to 20 °C |

| Molar ratios | Intermediate : side chain : alkali = 1 : (1–2) : (0.1–1.2) |

Acidic Hydrolysis to Yield this compound

The condensation product is hydrolyzed under acidic conditions to yield this compound.

| Parameter | Details |

|---|---|

| Acid | Hydrochloric acid (0.1–1.2 mol/L) |

| Reaction conditions | Controlled acidic hydrolysis |

| Post-reaction purification | Crystallization using methylene dichloride and sherwood oil |

Crystallization and Purification

The crude this compound is purified by crystallization to obtain a high-purity product suitable for pharmaceutical use.

| Parameter | Details |

|---|---|

| Solvents | Methylene dichloride and sherwood oil |

| Process | Dissolve crude product in methylene dichloride, add sherwood oil under stirring, age, and filter |

| Characterization | X-ray powder diffraction (XPRD) confirms characteristic peaks at 2θ: 5.02°, 7.40°, 10.18°, etc. |

Alternative Formulation: Cabazitaxel-Loaded Human Serum Albumin Nanoparticles

In addition to chemical synthesis, this compound has been formulated into nanoparticles to improve biocompatibility and reduce toxicity.

Nanoparticle Preparation by Salting-Out Method

| Step | Description |

|---|---|

| Materials | Cabazitaxel, human serum albumin (HSA), disodium hydrogen phosphate, ethyl alcohol |

| Process | 1. Mix disodium hydrogen phosphate with ethyl alcohol containing Cabazitaxel |

| 2. Add HSA solution at 65 °C to salt out Cabazitaxel bound to HSA | |

| 3. Pour mixture into deionized water at 65 °C under stirring to form nanoparticles | |

| 4. Rapidly cool to 8 °C, remove ethanol and unencapsulated drug by ultrafiltration | |

| 5. Freeze-dry nanoparticles without cryoprotectant | |

| Particle size | 110–140 nm spherical nanoparticles |

| Drug loading content (LC) | Approximately 4.9% |

This method avoids toxic organic solvents and cross-linking agents, enhancing safety and efficacy.

Analytical and Control Strategies

During synthesis, related substances and impurities must be identified and controlled to ensure product quality.

| Related Substance | Identification Method | Description |

|---|---|---|

| CRS-1 | High-resolution mass spectrometry (HRMS), NMR | Amino alcohol derivative |

| CRS-2 | Liquid chromatography–mass spectrometry (LC-MS) | 7,10-Dimethoxy-10-deacetylbaccatin III |

| CRS-3 | Infrared (IR), LC-MS | N-formyl-related substance |

| CRS-4 | Spectroscopic analysis | 7,10,13-Trimethoxy-10-deacetylbaccatin III |

| CRS-5 | Spectroscopic analysis | DiBOC-related substance |

| CRS-6 | Process-related intermediate | Intermediate formed during synthesis |

Control of these substances is critical for regulatory compliance and therapeutic efficacy.

Summary Table of Preparation Steps and Conditions

| Step | Reactants/Materials | Conditions/Parameters | Outcome/Yield |

|---|---|---|---|

| Selective methylation | 10-Deacetylbaccatin III, methylating agent, alkali | THF solvent, -80 °C to -20 °C, molar ratios as above | 7,10-Dimethoxy-10-deacetylbaccatin III, ~90% yield |

| Condensation | Intermediate, docetaxel side chain, alkali | THF/dioxane solvent, -20 °C to 20 °C | Condensation product |

| Acidic hydrolysis | Condensation product, HCl (0.1–1.2 mol/L) | Acidic conditions | This compound |

| Crystallization and purification | Crude Cabazitaxel, methylene dichloride, sherwood oil | Stirring, aging, filtration | Pure crystalline this compound |

| Nanoparticle formulation (alternative) | Cabazitaxel, human serum albumin, phosphate buffer, ethyl alcohol | Salting-out method, temperature control, ultrafiltration | Cabazitaxel-loaded HSA nanoparticles |

Chemical Reactions Analysis

Types of Reactions

Cabazitaxel N-1 undergoes various chemical reactions, including:

Oxidation: Involves the conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

Substitution: Involves the replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various derivatives of cabazitaxel, which may have different pharmacological properties and applications.

Scientific Research Applications

Clinical Applications

-

Treatment of Metastatic Castration-Resistant Prostate Cancer (mCRPC) :

- Cabazitaxel is primarily indicated for mCRPC after prior chemotherapy failure. Clinical studies have demonstrated that it significantly improves overall survival rates in this patient population. For instance, a retrospective study indicated a median overall survival of 15.4 months in patients treated with cabazitaxel compared to 11.5 months in those who were not .

- The CAPRISTANA study highlighted that 84.7% of patients received cabazitaxel as second-line therapy, with a median progression-free survival of 5.6 months and disease control rates reaching 52.9% .

- Combination Therapies :

- Rechallenge Therapy :

Efficacy and Safety Profile

The efficacy of cabazitaxel has been extensively documented through various clinical trials:

| Study | Patient Population | Median Overall Survival | Median Progression-Free Survival | Disease Control Rate |

|---|---|---|---|---|

| CAPRISTANA | 189 mCRPC patients | 13.2 months | 5.6 months | 52.9% |

| Retrospective Study | 190 mCRPC patients | 15.4 months (DDR+) | 5.33 months (DDR+) | Not specified |

Adverse Effects : The safety profile of cabazitaxel includes common adverse events such as hematological toxicities (e.g., neutropenia) and non-hematological toxicities (e.g., fatigue). In the CAPRISTANA study, hematological toxicity was observed in 4.2% of patients, while non-hematological toxicity was noted in 5.3% .

Case Studies

- Case Study on Efficacy Post-DNA Damage Repair Defects :

-

Observational Cohort Study :

- An observational study assessed the quality of life and effectiveness of cabazitaxel in routine clinical practice, utilizing tools like the Functional Assessment of Cancer Therapy-Prostate questionnaire (FACT-P). Results indicated an improvement in health-related quality of life metrics alongside treatment efficacy .

Mechanism of Action

Cabazitaxel N-1 exerts its effects by stabilizing microtubules and inhibiting their depolymerization, which disrupts the mitotic process and leads to cell death . It has a low affinity for the P-glycoprotein efflux pump, allowing it to penetrate the blood-brain barrier more effectively than other taxanes . This property makes it particularly useful in treating cancers that have metastasized to the brain.

Comparison with Similar Compounds

Cabazitaxel vs. Docetaxel

Key Findings :

Cabazitaxel vs. Paclitaxel

Key Findings :

- Cabazitaxel exhibits unique activity in brain tumors (e.g., gliomas) due to superior BBB penetration .

- Preclinical data suggest cabazitaxel inhibits cisplatin-resistant bladder cancer cell migration and proliferation at 5–10 nM concentrations .

Comparison with Non-Taxane mCRPC Therapies

Cabazitaxel vs. Androgen Receptor-Targeted Agents (Abiraterone/Enzalutamide)

Key Findings :

Key Findings :

- Cabazitaxel’s dose-limiting toxicity is hematologic, requiring prophylactic G-CSF in 22% of patients .

- Non-hematologic toxicities (e.g., fatigue, neuropathy) are comparable to docetaxel but more frequent than mitoxantrone .

Emerging Research and Combination Therapies

- Nanoparticle Delivery: Poly(alkyl cyanoacrylate) nanoparticles enhance intraperitoneal retention of cabazitaxel, improving efficacy in peritoneal metastases .

- Radiosensitization : Cabazitaxel administered 24 hours before radiation increases glioma cell lethality via G2/M arrest .

- Drug Repurposing : Demonstrates activity in cisplatin-resistant bladder cancer, reducing colony formation by 25–40% at 10 nM .

Biological Activity

Cabazitaxel N-1 is a semisynthetic taxane derived from 10-deacetylbaccatin III, primarily used in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Its biological activity is characterized by its ability to inhibit microtubule disassembly, leading to cell cycle arrest and apoptosis in cancer cells. This article delves into the biological activity of this compound, supported by various studies, case reports, and clinical findings.

Cabazitaxel exerts its effects by binding to β-tubulin, promoting microtubule stabilization, which is crucial for mitotic spindle formation during cell division. Unlike other taxanes, Cabazitaxel retains activity in docetaxel-resistant tumors, making it a valuable treatment option for patients with advanced prostate cancer who have previously undergone docetaxel therapy.

Observational Cohort Studies

The CAPRISTANA study, a multicenter observational study involving 189 patients with mCRPC, assessed the clinical outcomes associated with Cabazitaxel. The results demonstrated:

- Median Overall Survival (OS) : 13.2 months

- Median Progression-Free Survival (PFS) : 5.6 months

- Disease Control Rate : 52.9%, with 1.1% achieving complete response and 22.2% achieving partial response .

Case Reports

A notable case report highlighted two patients with extensive mCRPC who experienced significant improvements in quality of life and survival after treatment with Cabazitaxel. The recommended dosage was 25 mg/m² every three weeks, yielding an OS of 15.1 months compared to 12.7 months for those treated with mitoxantrone .

Pharmacokinetics

Cabazitaxel demonstrates a favorable pharmacokinetic profile, characterized by:

- Absorption : After a one-hour intravenous administration at a dose of 25 mg/m², the mean peak concentration (Cmax) was found to be 226 ng/mL.

- Distribution : The volume of distribution at steady state was approximately 4870 L, indicating extensive distribution throughout the body.

- Metabolism : It is primarily metabolized by CYP3A4 in the liver, with over 95% being metabolized and several active metabolites identified .

In Vitro and In Vivo Activity

Cabazitaxel has shown potent antitumor activity across various cancer types both in vitro and in vivo:

Adverse Effects

While Cabazitaxel is effective, it is associated with several adverse effects:

Q & A

Q. Example Table :

| Parameter | This compound (10 mg/kg) | Docetaxel (10 mg/kg) |

|---|---|---|

| Tumor Inhibition (%) | 62 ± 8 | 55 ± 6 |

| Median Survival (Days) | 28 | 24 |

Basic: What methodologies are critical for validating the structural identity and purity of this compound in synthetic chemistry research?

Methodological Answer:

For novel compounds, use a combination of:

- Spectroscopic Analysis : NMR (<sup>1</sup>H, <sup>13</sup>C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure.

- Chromatographic Purity : HPLC/LC-MS with ≥95% purity threshold.

- Reference Standards : Compare with commercially available cabazitaxel for retention time and spectral overlap .

Advanced: How can researchers resolve contradictions in clinical trial data on this compound’s efficacy compared to other taxanes?

Methodological Answer:

Apply stratified analysis to account for confounding variables (e.g., patient demographics, prior therapies). For example:

Q. Data Contradiction Example :

- Tannock et al. (2004): Docetaxel every 3 weeks improved survival (HR 0.76) vs. mitoxantrone .

- Petrylak et al. (2004): Docetaxel + estramustine showed a smaller survival benefit (HR 0.80) .

Resolution: Differences may arise from combination therapies or patient selection criteria.

Advanced: What experimental strategies optimize this compound’s combination with immunotherapies or targeted agents?

Methodological Answer:

Use factorial design to evaluate synergies:

- In Vitro Screening : Test combinations with PD-1 inhibitors or PARP inhibitors using cell viability assays (e.g., MTT).

- Mechanistic Studies : Assess biomarkers like PD-L1 expression or DNA repair pathways (e.g., BRCA1/2) .

- Dose Scheduling : Sequential vs. concurrent administration to mitigate overlapping toxicities (e.g., neutropenia) .

Basic: How should researchers collect and validate pharmacokinetic/pharmacodynamic (PK/PD) data for this compound?

Methodological Answer:

- Sampling Protocol : Collect plasma/tissue samples at multiple timepoints post-administration.

- Analytical Validation : Use LC-MS/MS for quantitation, ensuring calibration curves meet FDA guidelines (R<sup>2</sup> ≥ 0.99).

- Reproducibility : Include intra- and inter-day precision data (CV ≤ 15%) in supplementary materials .

Advanced: What statistical approaches identify predictive biomarkers for this compound response or resistance?

Methodological Answer:

- Machine Learning : Apply LASSO regression to genomic datasets (e.g., RNA-seq) to prioritize candidate biomarkers.

- Survival Analysis : Use Cox proportional hazards models to correlate biomarker expression (e.g., AR-V7) with progression-free survival .

- Validation Cohorts : Replicate findings in independent datasets (e.g., TCGA) to minimize false discovery rates.

Advanced: How can researchers mitigate adverse event-related discontinuation in this compound trials?

Methodological Answer:

- Prophylactic Measures : Implement granulocyte colony-stimulating factor (G-CSF) for neutropenia prevention.

- Dose Modification : Use adaptive trial designs to adjust doses based on real-time toxicity monitoring.

- Patient Stratification : Exclude high-risk populations (e.g., baseline Grade ≥2 neuropathy) using eligibility criteria .

Q. Example Discontinuation Data :

| Adverse Event | This compound (n=150) | Mitoxantrone (n=150) |

|---|---|---|

| Grade 3/4 Neutropenia | 22% | 12% |

| Treatment Discontinuation | 18% | 9% |

Basic: What frameworks (e.g., PICO, FINER) are suitable for formulating research questions on this compound’s mechanism of action?

Methodological Answer:

- PICO Framework :

- Population : mCRPC patients with prior taxane exposure.

- Intervention : this compound + prednisone.

- Comparison : Docetaxel + prednisone.

- Outcome : Overall survival at 24 months.

- FINER Criteria : Ensure questions are Feasible, Novel, Ethical, and Relevant to clinical guidelines .

Basic: How to ensure ethical compliance and reproducibility in this compound studies?

Methodological Answer:

- IRB Approval : Disclose institutional review board protocols for human/animal studies.

- Data Transparency : Share raw datasets via repositories (e.g., Figshare) with FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Reagent Validation : Cite commercial sources (e.g., ChemScene) and lot numbers for compounds .

Advanced: What meta-analysis strategies reconcile heterogeneous outcomes across this compound trials?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.